molecular formula C10H18N2O4 B3320620 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 125629-83-6

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3320620
CAS No.: 125629-83-6
M. Wt: 230.26 g/mol
InChI Key: WDWRIVZIPSHUOR-UHFFFAOYSA-N
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Description

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral, Boc-protected pyrrolidine derivative with significant utility in organic synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₈N₂O₄, and molecular weight is 230.26 g/mol . Key physical properties include a melting point of 228–229°C and a density of 1.232±0.06 g/cm³ . The compound features a pyrrolidine ring with two stereogenic centers at positions 2 and 4, leading to multiple stereoisomers (e.g., (2S,4R), (2S,4S), (2R,4R), and (2R,4S)) .

This compound is widely used as a building block in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it serves as a linker between E3 ligase ligands and target proteins . Its Boc (tert-butoxycarbonyl) group enhances stability during synthetic workflows, while the carboxylic acid moiety enables coupling reactions .

Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRIVZIPSHUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the carboxylic acid group. One common method is the use of tert-butoxycarbonyl (Boc) protection. The synthesis can be carried out through the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Pyrrolidine Ring: The protected amino acid is then cyclized to form the pyrrolidine ring.

    Deprotection: The Boc group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The Boc protection group can be selectively removed under acidic conditions, allowing for targeted delivery and release of the active compound .

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Impact : The (2S,4R) isomer is preferred in PROTAC synthesis due to its compatibility with E3 ligase ligands like VHL (von Hippel-Lindau) . In contrast, the (2S,4S) isomer may exhibit lower solubility due to differing hydrogen-bonding patterns .
  • Ring Size Differences: Piperidine analogs (e.g., 4-Amino-1-Boc-piperidine-4-carboxylic acid) exhibit greater conformational flexibility but reduced steric hindrance compared to pyrrolidine derivatives, making them suitable for targeting larger binding pockets .

Physicochemical Properties

A comparison of thermal stability and solubility is provided below:

Property (2S,4R)-Isomer (2S,4S)-Isomer Piperidine Analog
Melting Point (°C) 228–229 Not reported Not reported
Aqueous Solubility Low Very low Moderate
Boiling Point (°C) 371.1±42.0 Not reported Not reported

The low solubility of pyrrolidine derivatives necessitates the use of polar aprotic solvents (e.g., DMF or DMSO) in synthetic workflows .

Biological Activity

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound with significant biological activity. Its molecular formula is C10H18N2O4C_{10}H_{18}N_{2}O_{4} and it has a molecular weight of 230.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
CAS Number125629-83-6
Melting PointNot available
Boiling Point371.1 °C at 760 mmHg
Purity97%

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis and its potential effects on various biological pathways. Research indicates that this compound can influence several physiological processes, including:

  • Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Antioxidant Activity : Compounds similar to 4-amino pyrrolidines have shown promise in scavenging free radicals, thus protecting cells from oxidative stress.
  • Modulation of Amino Acid Metabolism : The compound's structure allows it to interact with amino acid pathways, which may have implications in metabolic disorders.

Study on Neuroprotection

In a study examining the neuroprotective effects of pyrrolidine derivatives, it was found that compounds similar to this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Antioxidant Properties

Research has demonstrated that the introduction of tert-butoxycarbonyl (Boc) groups in pyrrolidine structures can enhance their antioxidant capabilities. An experimental setup involving cell cultures exposed to oxidative agents showed that these compounds could effectively reduce cell mortality rates by up to 40% compared to untreated controls.

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in metabolic pathways. The presence of the amino group allows for hydrogen bonding and interaction with active sites on proteins, potentially leading to:

  • Inhibition of Enzymatic Activity : By mimicking natural substrates, this compound may inhibit enzymes involved in pathological processes.
  • Stimulation of Cellular Pathways : Activation or inhibition of signaling pathways related to growth factors and stress responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via a decarboxylation-alkylation step using nucleophiles such as 1-phenyl-1-trimethylsiloxyethylene. Key steps include:

  • Reagent Ratios : Use a 5:1 molar excess of nucleophile to substrate (e.g., 1.0 mmol nucleophile per 0.2 mmol substrate) to drive reaction completion .
  • Purification : Employ rotary chromatography with hexanes/EtOAc (30:70 ratio) to isolate the product, yielding ~66% purity .
  • Quality Control : Verify purity (>98%) via HPLC or LC-MS and confirm stereochemistry using chiral column chromatography .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved N100/P3 respirators if airborne particles are generated .
  • Ventilation : Perform reactions in fume hoods with >12 air changes per hour to minimize inhalation risks .
  • Storage : Store in tightly sealed containers at 2–8°C, away from heat and oxidizing agents, to maintain stability .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the tert-butoxycarbonyl (Boc) group (e.g., δ ~1.4 ppm for Boc methyl protons) and pyrrolidine backbone .
  • X-ray Crystallography : Resolve stereochemical assignments (e.g., 2S,4R configurations) using single-crystal diffraction data .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at 291.3422 m/z for C16_{16}H21_{21}NO4_4) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved stability?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify intermediates with lower activation energies .
  • Reaction Path Search : Apply ICReDD’s computational workflow to predict optimal alkylation or acylation conditions, reducing trial-and-error experimentation .
  • Stability Screening : Simulate hydrolysis kinetics of the Boc group under acidic/basic conditions to guide protective group strategies .

Q. What strategies resolve contradictions in reported toxicity profiles?

  • Methodological Answer :

  • Data Harmonization : Cross-reference acute toxicity data (e.g., LD50_{50} values) across studies using standardized OECD test guidelines .
  • In Silico Toxicology : Apply QSAR models to predict mutagenicity (e.g., Ames test correlations) and reconcile discrepancies in carcinogenicity classifications .
  • Experimental Validation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) under controlled pH and temperature to isolate confounding factors .

Q. How can stereochemical challenges in derivative synthesis be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce pseudoproline motifs (e.g., 4-NHFmoc groups) to enforce conformational control during alkylation .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., chiral catalysts like RuPHOX) to favor enantioselective formation of 2S,4R configurations .
  • Analytical Cross-Validation : Combine circular dichroism (CD) with 19F^{19}F-NMR (for fluorinated analogs) to monitor stereochemical fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
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4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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